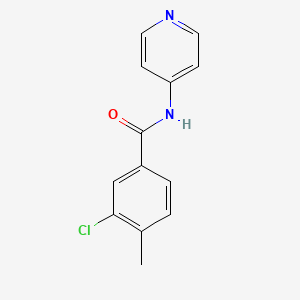
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific research community. It is a heterocyclic organic compound that has a wide range of applications in the fields of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its antitumor effects by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound may inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For instance, it has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may help to prevent oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low cost and ease of synthesis. It is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a versatile compound with a wide range of potential applications in various scientific fields. Its low cost and ease of synthesis make it an attractive option for lab experiments, although its potential toxicity must be taken into consideration. Future research on this compound may lead to the development of new therapeutic agents and diagnostic tools for a variety of diseases.
Métodos De Síntesis
The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with 2-methylisatin in the presence of an acid catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5-(1,3-benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been found to exhibit antitumor, antifungal, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c1-18-15(19)10-7-6-9(8-11(10)16(18)20)14-17-12-4-2-3-5-13(12)21-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNPTFFGTULWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)
![N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)
![1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5769111.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5769113.png)